molecular formula C10H10Cl2N2O6S B5078279 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate

2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate

Cat. No.: B5078279
M. Wt: 357.2 g/mol
InChI Key: SCAOBURUULWHRC-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a nitrophenyl group, a sulfonylamino group, and a dichloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate typically involves multiple steps. One common synthetic route starts with the reaction of 4-nitrobenzenesulfonyl chloride with ethylenediamine to form 2-[(4-nitrophenyl)sulfonylamino]ethylamine. This intermediate is then reacted with dichloroacetic acid or its derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dichloroacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted dichloroacetate derivatives.

Scientific Research Applications

2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. The dichloroacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate: Similar structure but lacks the dichloroacetate moiety.

    4-Nitrophenylsulfonamide: Contains the nitrophenyl and sulfonylamino groups but lacks the ethyl and dichloroacetate components.

Uniqueness

2-[(4-Nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate is unique due to the presence of the dichloroacetate moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]ethyl 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O6S/c11-9(12)10(15)20-6-5-13-21(18,19)8-3-1-7(2-4-8)14(16)17/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAOBURUULWHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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